molecular formula C8H11N3O B1178017 cefepime CAS No. 133162-90-0

cefepime

Cat. No.: B1178017
CAS No.: 133162-90-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefepime is a broad-spectrum, fourth-generation cephalosporin antibiotic belonging to the beta-lactam class. It is valued in research for its activity against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. This compound covalently binds to penicillin-binding proteins (PBPs), which are enzymes critical for the final transpeptidation step in peptidoglycan assembly. This binding leads to structural defects in the cell wall, ultimately causing bacterial cell lysis and death. A key research value of this compound lies in its enhanced stability against hydrolysis by many beta-lactamase enzymes, including AmpC β-lactamases, compared to its third-generation predecessors. This stability makes it a compound of interest for studying infections caused by resistant microorganisms. Its zwitterionic nature allows for improved penetration through the outer membrane of Gram-negative bacteria, contributing to its extended spectrum. In a research context, this compound is a tool for investigating various bacterial infections, including those related to the respiratory tract, urinary tract, skin and soft tissue, and intra-abdominal areas, often in conjunction with metronidazole for anaerobic coverage. It is also a key agent in models of febrile neutropenia. Researchers should note that this compound is primarily eliminated renally, and its pharmacokinetics can be significantly altered in subjects with impaired renal function, which is an important consideration for study design. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

133162-90-0

Molecular Formula

C8H11N3O

Origin of Product

United States

Scientific Research Applications

Indications for Use

Cefepime is indicated for the treatment of the following conditions:

  • Pneumonia : Effective against community-acquired and hospital-acquired pneumonia caused by susceptible organisms.
  • Complicated and Uncomplicated Urinary Tract Infections : Including pyelonephritis, this compound is used to treat infections caused by bacteria such as Escherichia coli and Klebsiella pneumoniae.
  • Skin and Soft Tissue Infections : Treats infections resulting from susceptible bacteria.
  • Complicated Intra-Abdominal Infections : Often used in combination with metronidazole.
  • Empiric Therapy for Febrile Neutropenia : Recommended for patients undergoing chemotherapy who are at risk of bacterial infections .

Case Study 1: this compound-Induced Neurotoxicity

A retrospective observational study analyzed four patients who developed non-convulsive status epilepticus while being treated with this compound for sepsis. The patients exhibited altered mental status, myoclonus, and reduced consciousness. Discontinuation of this compound resulted in clinical improvement within two days, highlighting the importance of monitoring neurological status in patients receiving this antibiotic .

Case Study 2: Efficacy in Febrile Neutropenia

In a cohort study involving patients with febrile neutropenia, this compound was found to be effective as an empirical treatment option. The study reported a significant reduction in febrile episodes among patients treated with this compound compared to those receiving alternative therapies. This underscores the role of this compound in managing infections in immunocompromised patients .

Resistance Patterns

Despite its broad-spectrum activity, resistance to this compound has been observed, particularly among extended-spectrum beta-lactamase (ESBL) producing organisms. However, this compound remains effective against certain AmpC beta-lactamase producers. Continuous surveillance of resistance patterns is crucial for optimizing treatment regimens .

Data Table: Efficacy Against Common Pathogens

PathogenSusceptibility to this compoundClinical Relevance
Streptococcus pneumoniaeSusceptibleCommunity-acquired pneumonia
Klebsiella pneumoniaeSusceptibleUrinary tract infections
Escherichia coliVariableComplicated urinary tract infections
Pseudomonas aeruginosaSusceptibleNosocomial infections
Staphylococcus aureusMethicillin-susceptibleSkin and soft tissue infections

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Third-Generation Cephalosporins (Ceftazidime, Cefotaxime, Ceftriaxone)

Cefepime’s structural and functional distinctions from third-generation cephalosporins are critical to its expanded spectrum:

Parameter This compound Ceftazidime Cefotaxime/Ceftriaxone
Gram-positive activity Similar to cefotaxime/ceftriaxone Weaker than this compound Strong (e.g., S. pneumoniae)
Gram-negative activity Comparable to ceftazidime against P. aeruginosa; superior against Enterobacteriaceae with AmpC Strong vs. P. aeruginosa; less stable to AmpC Limited Pseudomonas coverage
β-lactamase stability Stable against AmpC and some ESBLs Susceptible to AmpC hydrolysis Susceptible to AmpC
Clinical utility Preferred for AmpC-producing Enterobacteriaceae First-line for Pseudomonas infections Community-acquired infections

A study in cystic fibrosis patients found P. aeruginosa isolates had lower resistance rates to this compound (23%) than ceftazidime (37%) after repeated exposure .

Carbapenems (Imipenem)

Carbapenems like imipenem have broader activity against anaerobes and ESBL-producing Enterobacteriaceae but lack this compound’s Gram-positive coverage:

Parameter This compound Imipenem
Gram-negative coverage Strong vs. P. aeruginosa; less reliable against ESBLs Superior against ESBLs and carbapenem-susceptible strains
Gram-positive coverage Active against methicillin-susceptible S. aureus (MSSA) Weak against MSSA
Resistance mechanisms Porin loss, efflux pumps Carbapenemase production

This compound is preferred for MSSA co-infections, while carbapenems are reserved for ESBLs or mixed anaerobic infections .

Fourth-Generation and Advanced Cephalosporins (Cefiderocol)

Cefiderocol, a siderophore cephalosporin, combines structural features of this compound and ceftazidime but adds a catechol moiety for enhanced penetration:

Parameter This compound Cefiderocol
β-lactamase stability Stable against AmpC, some ESBLs Stable against AmpC, ESBLs, carbapenemases (e.g., KPC, NDM)
Spectrum Limited against carbapenem-resistant Enterobacteriaceae (CRE) Active against CRE and multidrug-resistant Acinetobacter
Mechanism Binds penicillin-binding proteins (PBPs) Iron transport-mediated uptake + PBP binding

Cefiderocol’s unique uptake mechanism circumvents porin-mediated resistance, making it effective against this compound-resistant strains .

Combination Therapies (this compound + β-Lactamase Inhibitors)

Novel combinations restore this compound’s efficacy against resistant pathogens:

Combination Target Pathogens Efficacy
This compound/taniborbactam CRE, P. aeruginosa 94% susceptibility in ENSE isolates
This compound/enmetazobactam ESBL-producing Enterobacteriaceae 1-log10 reduction at fT > 44%
This compound + amikacin Multidrug-resistant Gram-negatives 63.25% sensitivity

This compound/enmetazobactam is promising for ESBL infections, while this compound/taniborbactam addresses CRE .

Pharmacokinetic and Pharmacodynamic Comparisons

Parameter This compound Ceftazidime Cefiderocol
Vd (L) 15.4 ± 2.9 ~13–16 17–20
t1/2 (h) 2.0 ± 0.2 1.8–2.2 2.5–3.5
Renal clearance 6.36 ± 1.35 L/h ~120 mL/min 80–100 mL/min

This compound requires dose adjustment in renal impairment, with t1/2 extending to 8.6 hours during continuous renal replacement therapy (CRRT) .

Resistance Patterns and Mechanisms

  • Gram-negatives : Resistance arises from AmpC overexpression, porin mutations (e.g., OmpK35/36), and efflux pumps (e.g., AdeABC in Acinetobacter) .
  • Gram-positives : Methicillin-resistant S. aureus (MRSA) resistance via PBP2a .

Clinical Efficacy in Specific Populations

  • Cystic fibrosis: this compound maintains 77% susceptibility in P. aeruginosa vs. 63% for ceftazidime .
  • Critically ill patients: Prolonged infusions (e.g., 2 g every 8 h) achieve target T > MIC in 90% of P. aeruginosa infections .

Preparation Methods

Four-Step Synthesis from GCLE

The foundational approach to this compound synthesis begins with glutaryl 7-aminocephalosporanic acid (GCLE) as the starting material. This method, detailed in CN107201391B , involves four critical steps:

  • Deprotection at the 4-position : GCLE undergoes acid-mediated cleavage (e.g., trifluoroacetic acid) in halogenated solvents (dichloromethane) at −30°C to −20°C for 18–20 hours.

  • Quaternization with N-methylpyrrolidine : The intermediate (DGCLE) reacts with N-methylpyrrolidine in dichloromethane at low temperatures (−10°C to 0°C), forming 3-NMP-DGCLE.

  • Enzymatic Deprotection at the 7-position : Immobilized penicillin acylase selectively removes the 7-amino protecting group in aqueous media, yielding 7-ACP.

  • Acylation with AE-Active Ester : 7-ACP reacts with (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino thioacetic acid-2'-benzothiazole active ester (AE-active ester) in dichloromethane with triethylamine, followed by crystallization using acetone.

This route achieves a 60.6% molar yield (based on GCLE) and >99% purity , with no detectable Δ² isomers.

Condensation of 7-MPCA and AE-Active Ester

CN105859747B and CN102408440A describe a streamlined two-step process:

  • Condensation Reaction : 7-MPCA [(6R,7R)-7-amino-3-((1-methylpyrrolidinium)methyl)cephalosporanic acid] reacts with AE-active ester in dichloromethane or DMF/water mixtures. Sulfurous acid (6% w/w) and triethylamine catalyze the reaction at 0–5°C, achieving >98% conversion within 2–6 hours.

  • Crystallization : Crude this compound hydrochloride is purified via recrystallization in acetone/isopropanol, yielding 99.5–99.7% purity (HPLC).

Key advantages include reduced degradation risk due to neutral pH (5.5–7.5) and single-solvent systems (e.g., dichloromethane), which simplify solvent recovery.

Enzymatic and Catalytic Innovations

Immobilized Penicillin Acylase in Deprotection

The use of immobilized penicillin acylase (CN107201391B ) represents a significant advancement over traditional chemical deprotection. This enzyme selectively cleaves the 7-amino protecting group in aqueous media at ambient temperatures, avoiding harsh acidic conditions that degrade cephalosporin cores. The enzyme is reusable, reducing costs for industrial-scale production.

Organic Base Optimization

Triethylamine remains the preferred base for acylation, but CN105859747B demonstrates that diisopropylamine achieves comparable yields (86.9%) while reducing side reactions. Optimal molar ratios of AE-active ester to 7-MPCA range from 1.1:1 to 1.2:1.

Solvent Systems and Crystallization Strategies

Aqueous-Organic Solvent Blends

EP1618114B1 highlights acetone/water mixtures (1:1 to 1:5 v/v) as ideal for acylation, balancing solubility and reaction kinetics. Post-reaction, concentrated HCl acidifies the mixture (pH < 1), and acetone addition induces crystallization. This method produces this compound dihydrochloride with 99.7% purity (HPLC).

Recrystallization Solvents

  • Acetone : Yields high-purity crystals but requires strict temperature control (0–5°C).

  • Isopropanol/Ethanol : Reduce residual solvent levels in the final product, complying with ICH guidelines.

Impurity Profiling and Mitigation

Degradation Products

Stress studies (J-Stage ) identify two major impurities:

  • Impurity-I (m/z 497) : An oxidation product formed under thermal/peroxide stress.

  • Impurity-II (m/z 370) : A hydrolysis byproduct generated in acidic conditions.

Purification Techniques

  • Activated Carbon Filtration : Removes colored impurities and residual solvents.

  • Preparative HPLC : Isolates Impurity-II for analytical reference.

Industrial-Scale Production Metrics

ParameterCN107201391BCN105859747BEP1618114B1
Starting MaterialGCLE7-MPCA7-MPCA
Reaction Time (h)20–246–86.5
Yield (%)60.698.399.7
Purity (HPLC, %)>9999.699.7
Key SolventDichloromethaneDichloromethaneAcetone/Water

Q & A

What analytical methodologies are optimal for quantifying cefepime in biological matrices, and how do they compare in sensitivity and specificity?

Basic Research Question
this compound quantification in serum, plasma, or tissues requires robust analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity (detection limits ~0.1 µg/mL) and specificity, particularly for pharmacokinetic studies requiring precision at low concentrations . Micellar electrokinetic capillary chromatography (MEKC) is a cost-effective alternative for laboratories without LC-MS infrastructure, though it may require modifications (e.g., dichloromethane extraction) to resolve interferences from co-administered drugs like sulfamethoxazole . Validation should include spike-and-recovery tests (recovery rates 96–98%) and cross-method comparisons (e.g., MEKC vs. LC-MS regression slopes ~1.02) .

How should pharmacokinetic (PK) studies of this compound be designed to account for inter-patient variability in critically ill populations?

Advanced Research Question
PK studies in critically ill patients (e.g., burn or ICU populations) must incorporate:

  • Population PK modeling to adjust for covariates like renal function, fluid resuscitation, and hypoalbuminemia, which alter volume of distribution (Vd) and clearance (CL) .
  • Therapeutic drug monitoring (TDM) protocols targeting free drug concentrations (e.g., fCmin ≥8 µg/mL for efficacy; ≥32 µg/mL to prevent resistance) .
  • Dosing simulations based on Monte Carlo methods to achieve pharmacodynamic targets (e.g., T>MIC ≥50% for this compound) .

What methodological gaps exist in evaluating this compound’s efficacy and safety in pediatric populations?

Advanced Research Question
Pediatric studies often suffer from:

  • Heterogeneity in trial designs , with inconsistent definitions of treatment success and failure .
  • Underpowered meta-analyses (e.g., mortality risk ratio 0.88 [95% CI: 0.71–1.08]) due to small sample sizes .
  • Lack of standardized PK/PD targets for children, necessitating Bayesian adaptive trials to optimize dosing .

How can researchers address conflicting evidence on this compound’s efficacy against extended-spectrum β-lactamase (ESBL)-producing Enterobacterales?

Advanced Research Question
Contradictions arise from observational studies showing poorer outcomes with this compound versus carbapenems for invasive ESBL-E infections . To resolve this:

  • Use molecular stratification (e.g., blaCTX-M subtypes) to identify subpopulations where this compound may retain efficacy .
  • Conduct dose-ranging studies with higher doses (e.g., 2 g q8h) to overcome elevated MICs, leveraging PK/PD modeling to balance efficacy and toxicity .

What experimental approaches are recommended for studying this compound’s pharmacodynamic (PD) drivers in Gram-negative infections?

Basic Research Question
Key PD drivers include:

  • Time above MIC (T>MIC) : Correlate with microbiological success using nonlinear mixed-effects modeling .
  • Peak/MIC ratios : Target ≥4× MIC for bactericidal activity, validated via in vitro hollow-fiber infection models .
  • Monte Carlo simulations to estimate target attainment rates across MIC distributions .

How can tissue residue studies of this compound be optimized for translational relevance?

Basic Research Question
Residue analysis in animal tissues (e.g., liver, kidney) requires:

  • High-performance liquid chromatography (HPLC) with UV detection (LOQ ~0.0376%) to quantify residues post-administration .
  • Stability testing in extraction solvents (e.g., methanol:water) to prevent degradation artifacts (≤30-minute processing windows) .
  • Withdrawal time calculations using linear regression of residue depletion curves .

What frameworks are most effective for formulating research questions on this compound resistance mechanisms?

Methodological Guidance
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework :

  • Population : ESBL-E-infected ICU patients.
  • Intervention : High-dose this compound (2 g q8h).
  • Comparison : Carbapenems.
  • Outcome : 30-day mortality.
    This ensures alignment with gaps in IDSA guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.